Methyl 4-nitro-3-phenylbutanoate
Overview
Description
Methyl 4-nitro-3-phenylbutanoate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is a nitro-substituted ester, which makes it an interesting compound for various chemical reactions and applications.
Mechanism of Action
Mode of Action
It is known that the compound is an ester , which suggests that it may interact with its targets through esterification or hydrolysis reactions .
Pharmacokinetics
As an ester, it is likely to be well-absorbed and may undergo extensive first-pass metabolism . The impact of these properties on the compound’s bioavailability is yet to be determined .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 4-nitro-3-phenylbutanoate is currently unknown. Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-nitro-3-phenylbutanoate can be synthesized through several synthetic routes. One common method involves the Michael addition reaction, where a nitroalkene reacts with a nucleophile under neutral conditions . This reaction is often catalyzed by chiral, bifunctional thiourea catalysts, which provide high chemical yields and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar Michael addition reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of metal-free organic catalysts to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitro-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-nitro-3-phenylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-nitro-3-phenylbutanoate include:
Methyl 4-nitrobenzoate: Another nitro-substituted ester with similar reactivity.
Phenylbutanoic acid: A related compound without the nitro group.
Nitrostyrene: A nitro-substituted alkene used in similar chemical reactions
Uniqueness
This compound is unique due to its specific combination of a nitro group and an ester group, which provides a versatile platform for various chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 4-nitro-3-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFQGMLHRHGKEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34687-03-1 | |
Record name | Benzenepropanoic acid, b-(nitromethyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.